3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
CAS No.:
Cat. No.: VC16200248
Molecular Formula: C10H7F2NOS
Molecular Weight: 227.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F2NOS |
|---|---|
| Molecular Weight | 227.23 g/mol |
| IUPAC Name | 3-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14) |
| Standard InChI Key | JLZFCMYNOOYCGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=O)C(=C1)C2=CC=C(S2)C(F)F |
Introduction
Structural Characteristics and Nomenclature
Core Framework
The compound’s backbone consists of a pyridine ring (C₅H₅N) with a hydroxyl (-OH) group at the 2-position, forming pyridin-2-ol. At the 3-position, a thienyl group (C₄H₃S) is attached, which itself is substituted with a difluoromethyl (-CF₂H) group at the 5-position of the thiophene ring . This combination introduces both electron-withdrawing (fluorine) and electron-donating (hydroxyl) effects, creating a polarized electronic environment.
Stereoelectronic Effects
The difluoromethyl group’s strong electron-withdrawing nature likely reduces electron density on the thiophene ring, enhancing the pyridin-2-ol’s acidity. Comparatively, 5-(3,4-difluorophenyl)pyrimidin-2-ol exhibits a pKa of ~8.2 due to fluorine’s inductive effects , suggesting similar behavior in this compound. The thiophene’s sulfur atom may participate in conjugation, potentially stabilizing charge-separated intermediates.
Hypothetical Synthesis Pathways
Thiophene Substitution Strategies
A plausible route involves Suzuki-Miyaura coupling between 3-bromopyridin-2-ol and 5-(difluoromethyl)thiophene-2-boronic acid. This method, widely used for biaryl syntheses, could achieve moderate yields under palladium catalysis . Alternatively, direct electrophilic substitution on pyridin-2-ol using a pre-functionalized thiophene derivative might be feasible, though regioselectivity challenges may arise.
Functional Group Interconversion
The difluoromethyl group could be introduced via radical trifluoromethylation followed by selective fluorination. For instance, 5-nitro-3-(trifluoromethyl)pyridin-2-ol is synthesized using HNO₃/H₂SO₄ nitration followed by POCl₃-mediated chlorination . Adapting this approach, 5-(difluoromethyl)thiophene might be prepared through halogen exchange reactions using HF sources.
Predicted Physicochemical Properties
Molecular Properties
Using the PubChem CID 53222278 and 99368-66-8 entries as benchmarks, Table 1 estimates key parameters for 3-[5-(difluoromethyl)-2-thienyl]pyridin-2-ol:
Table 1: Comparative Molecular Properties
Spectroscopic Features
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¹H NMR: Expected signals at δ 6.8–7.5 ppm (thiophene protons), δ 8.2–8.6 ppm (pyridine H-4 and H-6), and δ 10.5–11.0 ppm (hydroxyl proton, broad).
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¹⁹F NMR: Two distinct peaks for CF₂H at δ -110 to -115 ppm (geminal fluorines) .
Knowledge Gaps and Research Directions
Experimental Validation Needs
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Crystal structure determination to confirm regiochemistry
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Kinetic studies of hydroxyl
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